Baloxavir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Baloxavir is a Polymerase Acidic Endonuclease Inhibitor. The mechanism of action of baloxavir is as a Polymerase Acidic Endonuclease Inhibitor, and Chelating Activity.

Baloxavir is an inhibitor of the influenza cap-dependent endonuclease enzyme and is used as therapy of influenza A and B. Baloxavir is given as a single, one-time dose and has not been associated with serum enzyme elevations or with clinically apparent liver injury.

See also: Baloxavir Marboxil (active moiety of).

Mechanism of Action and Antiviral Effects

Baloxavir works through a distinct mechanism compared to other influenza medications. It inhibits viral replication by targeting the virus's cap-dependent endonuclease, an enzyme crucial for viral mRNA synthesis PubMed Central: . This novel approach offers advantages as influenza viruses can develop resistance to other drugs that target different parts of the viral lifecycle.

Efficacy in Reducing Viral Load and Shortening Illness

Research has shown baloxavir's effectiveness in reducing viral load in patients with influenza. Studies like the CAPSTONE trials demonstrate a significant decrease in viral load compared to placebo, suggesting faster viral clearance PubMed Central: . This translates to a potential benefit of shortened illness duration, reducing the period of infectivity and improving patient recovery.

Potential for Reducing Transmission

Baloxavir's rapid effect on viral load suggests a role in reducing influenza transmission. Studies in ferrets, a model for human influenza infection, have shown a possibility of interrupting onward transmission when treated with baloxavir PubMed Central: . Ongoing clinical trials are investigating the extent to which baloxavir treatment can reduce transmission risk to close contacts.

Use in Specific Influenza Strains

Research is exploring the use of baloxavir against various influenza strains. While effective against seasonal influenza, its efficacy against highly pathogenic avian influenza strains like H5N6 is being investigated. A recent study showed baloxavir's potential to limit viral propagation and modulate the immune response even in critically ill patients with H5N6 infection PubMed: .

Baloxavir marboxil, marketed under the brand name Xofluza, is an antiviral medication primarily used for the treatment of influenza A and B. It was approved for medical use in Japan and the United States in 2018. Baloxavir marboxil functions as a prodrug, which means that it is metabolized in the body to release its active form, baloxavir acid. This active metabolite inhibits the cap-dependent endonuclease activity of the influenza virus, a crucial step in the viral replication process known as "cap snatching" . The chemical formula for baloxavir marboxil is C27H23F2N3O7S, with a molar mass of approximately 571.55 g/mol .

Baloxavir targets the influenza virus cap-dependent endonuclease (CEN), a vital enzyme within the viral RNA polymerase complex []. CEN cleaves cellular messenger RNA (mRNA) caps, which the virus then utilizes to initiate its own mRNA synthesis. By inhibiting CEN, Baloxavir disrupts viral RNA replication, effectively halting viral growth [, ].

The synthesis has been reported through multiple methodologies in patent literature by Shionogi and Co., providing insights into industrial applications .

Baloxavir marboxil is primarily indicated for treating acute uncomplicated influenza in patients aged 12 years and older. It is particularly beneficial due to its single-dose regimen, which simplifies treatment adherence compared to other antiviral medications that require multiple doses over several days . Additionally, it has shown efficacy in reducing symptom duration by approximately one day compared to placebo treatments .

Several compounds exhibit similar mechanisms or therapeutic applications as baloxavir marboxil. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Oseltamivir | Neuraminidase inhibitor | Commonly used; requires multiple doses; resistance can develop |

| Zanamivir | Neuraminidase inhibitor | Administered via inhalation; also prone to resistance |

| Peramivir | Neuraminidase inhibitor | Administered intravenously; used in severe cases |

| Favipiravir | RNA polymerase inhibitor | Broad-spectrum antiviral; not specifically for influenza |

| Remdesivir | RNA-dependent RNA polymerase inhibitor | Originally developed for Ebola; effective against coronaviruses |

Baloxavir marboxil distinguishes itself as a first-in-class cap-dependent endonuclease inhibitor, targeting a different aspect of viral replication than neuraminidase inhibitors like oseltamivir and zanamivir . Its unique mechanism makes it a valuable addition to antiviral therapies against influenza viruses.

Molecular Architecture

Structural Elucidation of Baloxavir Marboxil (Prodrug)

Baloxavir marboxil represents a sophisticated prodrug design with the chemical name ({(12aR)-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H- [1] [4]oxazino[3,4-c]pyrido[2,1-f] [1] [2] [4]triazin-7-yl}oxy)methyl methyl carbonate [6]. The structure of the active substance was comprehensively elucidated through a combination of elemental analysis, mass spectrometry, infrared spectroscopy, proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance spectrometry, ultraviolet spectrometry, and single crystal X-ray crystallography [6].

The molecular architecture of baloxavir marboxil features a complex polycyclic framework incorporating multiple functional groups [1]. The core structure consists of a dibenzothiepin moiety, which contains two benzene rings connected by a thiepine ring [3]. This dibenzothiepin unit is functionalized with two fluorine atoms at the 7,8-positions, providing enhanced metabolic stability and binding characteristics [1]. The molecule also incorporates an oxazino-pyrido-triazine fused ring system that forms the primary pharmacophore [1].

A critical structural feature is the methoxycarbonyloxymethyl group, which serves as the prodrug moiety [6]. This carbonate ester linkage was specifically designed to be readily hydrolyzed upon administration to yield the active form [6]. The prodrug modification significantly improves the absorption profile compared to the active metabolite by masking the polar hydroxyl group that would otherwise limit membrane permeability [3].

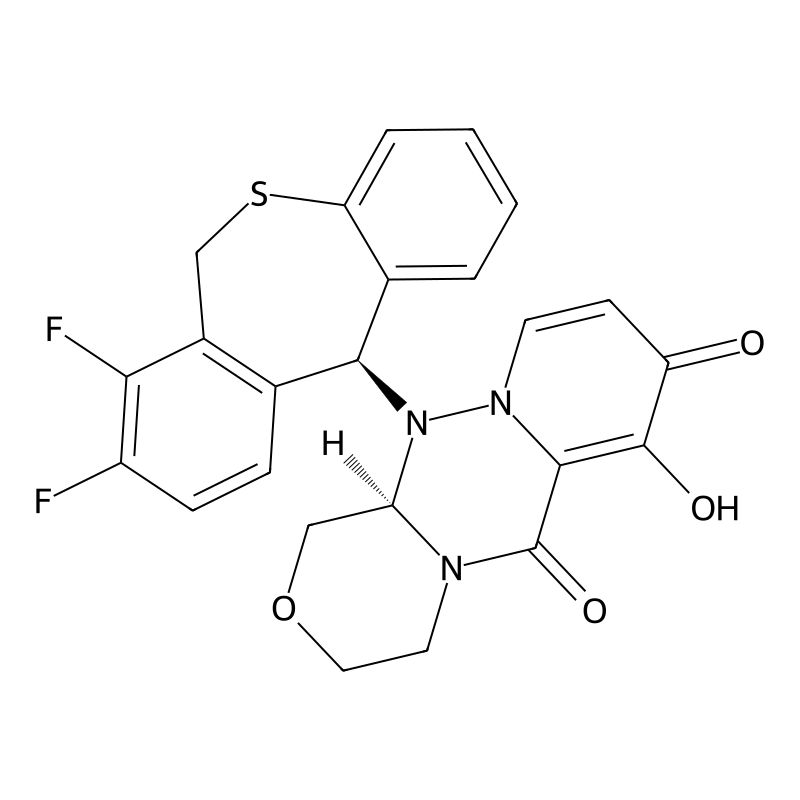

Structural Elucidation of Baloxavir Acid (Active Metabolite)

Baloxavir acid, the pharmacologically active metabolite, is formed through hydrolysis of the prodrug by esterases in the gastrointestinal lumen, intestinal epithelium, liver, and blood [3]. The active form retains the core dibenzothiepin structure with the 7,8-difluoro substitution pattern and the complex heterocyclic framework [2]. The key structural difference from the prodrug is the presence of a free hydroxyl group where the carbonate ester was previously attached [2].

The molecular structure of baloxavir acid features the chemical name (12aR)-12-[(11S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-7-hydroxy-3,4,12,12a-tetrahydro-1H- [1] [4]oxazino[3,4-c]pyrido[2,1-f] [1] [2] [4]triazine-6,8-dione [2]. This active metabolite demonstrates enhanced hydrophilicity compared to the prodrug, which influences its pharmacokinetic profile and tissue distribution [23].

The structural integrity of both the prodrug and active metabolite has been confirmed through advanced analytical techniques including single-crystal X-ray diffraction studies [25]. These crystallographic analyses have provided detailed insights into the three-dimensional molecular architecture and confirmed the absolute stereochemical configurations [25].

Stereochemical Configuration and Importance

Baloxavir marboxil possesses two asymmetric carbon atoms and exhibits complex stereoisomerism [6]. The molecule exists in a specific (R,S) configuration, with the 11S configuration at the dibenzothiepin carbon and the 12aR configuration at the oxazino ring junction [23]. In addition to the desired therapeutic stereoisomer, the enantiomer (S,R) and two diastereomers (R,R and S,S) can theoretically exist [6].

The stereochemical control is critical for biological activity, as the specific three-dimensional arrangement of functional groups determines the binding affinity to the target polymerase acidic protein [23]. The enantiomer and diastereomers are carefully controlled as impurities to the International Council for Harmonisation qualification threshold during manufacturing [6]. Advanced chiral high-performance liquid chromatography methods are employed to monitor and control stereoisomeric purity [6].

The absolute stereochemistry has been confirmed through polarimetric data, demonstrating homochirality of the molecules in both polymorphic forms [9]. The stereochemical configuration directly influences the compound's ability to chelate the two divalent metal ions at the active site of the target enzyme [5]. This precise spatial arrangement is essential for the metal-binding pharmacophore to function effectively [5].

Physicochemical Properties

Molecular Formula and Weight

The molecular formula of baloxavir marboxil is C₂₇H₂₃F₂N₃O₇S with a molecular weight of 571.55 grams per mole [6]. The active metabolite baloxavir acid has the molecular formula C₂₄H₁₉F₂N₃O₄S with a molecular weight of 483.5 grams per mole [2]. These molecular parameters have been confirmed through high-resolution mass spectrometry and elemental analysis [6].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|

| Baloxavir Marboxil | C₂₇H₂₃F₂N₃O₇S | 571.55 | [6] |

| Baloxavir Acid | C₂₄H₁₉F₂N₃O₄S | 483.5 | [2] |

The molecular weight difference of 88.05 grams per mole between the prodrug and active metabolite corresponds to the loss of the methoxycarbonyloxymethyl group during hydrolysis [32]. This mass difference has been utilized in analytical methods for monitoring the conversion process and quantifying both species in biological matrices [14].

Aqueous Solubility Parameters

Baloxavir marboxil exhibits extremely low aqueous solubility across physiologically relevant pH ranges [6]. The compound is practically insoluble in water and aqueous buffer solutions from pH 1 to pH 9, with solubility values ranging from 4.4 to 6.1 micrograms per milliliter [6]. At pH 11, the apparent solubility increases to 24.8 micrograms per milliliter, but this value represents the solubility of baloxavir acid formed through base-catalyzed hydrolysis of the prodrug [6].

Detailed solubility studies have been conducted across the physiological pH range at 37°C, demonstrating pH-independent low solubility characteristics [18]. The compound shows enhanced solubility in organic solvents, being sparingly soluble in acetone, slightly soluble in methanol and ethanol (99.5%), very slightly soluble in 2-propanol and 1-octanol [6]. For analytical applications, baloxavir marboxil demonstrates solubility of approximately 1 milligram per milliliter in dimethyl sulfoxide and dimethyl formamide [8].

| pH Range | Solubility (μg/mL) | Temperature | Reference |

|---|---|---|---|

| 1-9 | 4.4-6.1 | 37°C | [6] |

| 11 | 24.8* | 37°C | [6] |

| Water | 0.015 | Room temp | [3] |

*Represents baloxavir acid formed by hydrolysis

Density and Physical State Characteristics

Baloxavir marboxil appears as a white to light yellow, non-hygroscopic, crystalline powder [6]. The compound exhibits a predicted density of 1.57 ± 0.1 grams per cubic centimeter [11]. Physical characterization studies have confirmed the crystalline nature of the substance, with polymorphic forms identified and characterized through X-ray powder diffraction [6].

The compound is produced and maintained as Form I, which has been determined to be the most thermodynamically stable polymorph [6]. Crystal habit observations have revealed distinct morphological characteristics, with Form I displaying a rectangular three-dimensional energy framework network [9]. The physical state characteristics are maintained consistently across different manufacturing scales and storage conditions [6].

Thermogravimetric analysis has demonstrated the thermal stability of the crystalline form, with no significant mass loss observed under normal storage conditions [9]. The non-hygroscopic nature of the compound contributes to its physical and chemical stability during storage and handling [6].

Thermodynamic Properties

Comprehensive thermodynamic characterization of baloxavir marboxil has been conducted using differential scanning calorimetry and thermogravimetric analysis [9]. The compound exhibits a predicted boiling point of 712.8 ± 70.0°C at 760 millimeters of mercury pressure [11]. Flash point determination indicates a value of 384.9 ± 35.7°C [19].

Polymorphic studies have revealed that Form I represents the thermodynamically stable phase, followed by Form II [25]. Thermal analysis has shown that Form III can convert to Form II upon heating, but Forms I and II do not undergo thermal interconversion under normal conditions [24]. The thermodynamic relationships between different polymorphic forms have been established through systematic stability studies [25].

Solvent-mediated transformation studies in various solvents typically result in the formation of the thermodynamically stable Form I [24]. However, unique conditions involving 50% acetonitrile aqueous solutions can lead to formation of a metastable solvate form that spontaneously transforms to Form II upon desolvation [24].

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point | 712.8 ± 70.0°C | Predicted | [11] |

| Flash Point | 384.9 ± 35.7°C | Predicted | [19] |

| Density | 1.57 ± 0.1 g/cm³ | Predicted | [11] |

pKa Values and Ionization Constants

The determination of acid dissociation constants for baloxavir marboxil presents unique challenges due to the compound's structural characteristics [6]. No conventional acid dissociation constant can be determined for the prodrug form, as it lacks traditional ionizable functional groups under physiological conditions [6]. The predicted value for the strongest basic center is approximately -1.46 ± 0.40, indicating extremely weak basicity [11].

The active metabolite baloxavir acid exhibits different ionization behavior due to the presence of the free hydroxyl group and the keto-enol tautomeric system [23]. The acidic character of baloxavir acid originates from the stabilized keto-enol structure, which can undergo deprotonation to form a stabilized anion [23]. This ionization behavior is critical for the compound's binding to metal ions at the target enzyme active site [5].

The partition coefficient of baloxavir marboxil has been determined to be 5.80 [6], indicating significant lipophilicity that facilitates membrane permeation. Alternative measurements using different methodologies have reported logarithmic partition coefficient values of 2.26 [3] and predicted values ranging from 2.12 to 3.38 [3].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy has been extensively employed for the structural characterization and analysis of baloxavir marboxil [6]. Both proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance techniques have provided detailed insights into the molecular structure and conformational behavior [6]. The spectroscopic studies have been conducted in various deuterated solvents to optimize signal resolution and assignment accuracy [24].

Solid-state carbon-13 nuclear magnetic resonance spectroscopy has been particularly valuable for investigating polymorphic forms and solvate structures [24]. Comparative analysis of different crystal forms has revealed that Forms II and VI exhibit similar spectral patterns, supporting their structural relationship through solvate formation and desolvation processes [24]. The nuclear magnetic resonance data have been instrumental in confirming the stereochemical assignments and monitoring structural integrity during stability studies [6].

Advanced two-dimensional nuclear magnetic resonance techniques have been employed to establish complete molecular connectivity and confirm structural assignments [6]. These studies have provided comprehensive chemical shift assignments and coupling pattern analysis for both the prodrug and active metabolite forms [29]. The spectroscopic characterization has been essential for establishing analytical methods and supporting regulatory documentation [6].

Mass Spectrometric Profiling

Mass spectrometry has served as a crucial analytical tool for both structural elucidation and quantitative analysis of baloxavir marboxil [6]. High-resolution mass spectrometry has confirmed the molecular compositions and provided detailed fragmentation patterns for both the prodrug and active metabolite [14]. The molecular ion peaks for baloxavir marboxil (m/z 572.6) and baloxavir acid (m/z 484) have been well-characterized [14].

Tandem mass spectrometry studies have elucidated key fragmentation pathways, with the prodrug showing characteristic transitions at m/z 572.6→250.3 [14]. These fragmentation patterns have been utilized for developing sensitive and specific liquid chromatography-tandem mass spectrometry methods for biological matrix analysis [14]. The mass spectrometric data have been essential for pharmacokinetic studies and bioanalytical method development [14].

Electrospray ionization has been the preferred ionization technique for both compounds, providing excellent sensitivity and reproducibility [14]. The mass spectrometric profiling has also been valuable for impurity identification and degradation product characterization during stability studies [21]. Advanced high-resolution mass spectrometry has enabled accurate mass determination and molecular formula confirmation [6].

Infrared Spectroscopic Patterns

Infrared spectroscopy has been employed as a complementary technique for structural characterization and polymorphic form identification [6]. The infrared spectral patterns provide distinctive fingerprint regions that are characteristic for different crystal forms and can distinguish between polymorphic variants [25]. These spectroscopic signatures have been invaluable for quality control and polymorphic form monitoring during manufacturing [6].

The infrared spectra display characteristic absorption bands corresponding to the various functional groups present in the molecule [6]. The carbonate ester functionality in the prodrug exhibits distinct stretching frequencies that are absent in the active metabolite, providing a direct spectroscopic method for monitoring hydrolysis [32]. The dibenzothiepin aromatic system and heterocyclic components contribute additional characteristic absorption patterns [6].

Prodrug-Active Metabolite Relationship

The prodrug-active metabolite relationship of baloxavir marboxil represents a sophisticated pharmaceutical design strategy aimed at overcoming the absorption limitations of the active compound [3]. Baloxavir marboxil is almost completely converted to its active metabolite baloxavir acid following oral administration through hydrolysis by esterases present in multiple anatomical locations [4]. This conversion occurs in the gastrointestinal lumen, intestinal epithelium, liver, and blood, ensuring efficient and rapid activation [3].

The prodrug design addresses the inherent hydrophilicity of baloxavir acid, which exhibits low transport rates across intestinal membranes [23]. The addition of the methoxycarbonyloxymethyl group masks the polar hydroxyl functionality, significantly improving the absorption profile compared to the active metabolite [3]. This structural modification enhances membrane permeability while maintaining the essential pharmacophore required for biological activity [3].

The hydrolysis process involves cleavage of the carbonate ester bond, releasing the active form along with formaldehyde and carbon dioxide as byproducts [32]. This conversion is rapid and extensive, with the prodrug being almost completely eliminated, resulting in low concentrations following oral administration [32]. The pharmacokinetic profile demonstrates that baloxavir acid displays two-compartment linear pharmacokinetics across the therapeutic dose range [32].

| Parameter | Baloxavir Marboxil | Baloxavir Acid | Reference |

|---|---|---|---|

| Absorption | Rapid, extensive | Low (direct) | [32] |

| Hydrolysis Sites | GI tract, liver, blood | N/A | [3] |

| Conversion | Almost complete | N/A | [4] |

| Pharmacokinetics | Rapidly eliminated | Two-compartment | [32] |

The initial synthetic approach for baloxavir marboxil was established through extensive process development work conducted at Shionogi & Company [1] [2]. This first-generation route served as the foundation for early clinical supply and commercial manufacturing, providing critical insights that informed subsequent synthetic improvements.

The first-generation process centered on the preparation of two key intermediates: chiral triazinanone R-3 and diastereomeric intermediate 5. The synthesis of chiral triazinanone R-3 was accomplished through optical resolution of its racemic form rac-3, a method that, while effective, resulted in the inherent loss of approximately 50% of the material [1] [2]. This optical resolution approach employed classical chiral auxiliary chemistry to separate the desired enantiomer from the racemic mixture.

The second critical intermediate, diastereomeric intermediate 5, was obtained through a condensation reaction between triazinanone R-3 and thiepin alcohol 4. This transformation utilized a combination of propylphosphonic anhydride (T3P) and methanesulfonic acid (MsOH) as the condensing system [1] [2]. The T3P-MsOH combination proved particularly effective for this coupling reaction, providing the desired stereochemical outcome while maintaining acceptable yields at kilogram scale.

Both synthetic transformations were successfully demonstrated on kilogram scale, establishing the viability of the first-generation route for manufacturing purposes. The kilogram-scale operations provided valuable insights into process robustness, impurity profiles, and operational considerations that would inform future process improvements [1] [2]. Despite the material loss inherent in the optical resolution step, this route served as the critical foundation for establishing baloxavir marboxil manufacturing capability.

Synthetic Routes

Optical Resolution Methodology

The optical resolution methodology employed in the first-generation synthesis represented a classical approach to accessing the required chirality in baloxavir marboxil [1] [2]. This method relied on the formation of diastereomeric salts or derivatives that could be separated through crystallization or chromatographic techniques.

The optical resolution process began with the synthesis of racemic triazinanone rac-3, which contained the stereogenic center critical for the biological activity of the final drug substance. The racemic mixture was then subjected to resolution using chiral resolving agents, typically chiral acids or bases that formed diastereomeric salts with predictable solubility differences [1] [2].

The separation process involved careful optimization of crystallization conditions, including solvent selection, temperature control, and seeding procedures. The choice of resolving agent was critical, as it needed to provide sufficient selectivity for the desired enantiomer while allowing for efficient recovery of the product. The process also required development of procedures for recycling the undesired enantiomer, although this aspect was not fully optimized in the first-generation route [1] [2].

While effective for early supply needs, the optical resolution methodology presented several limitations. The 50% theoretical maximum yield represented a significant material inefficiency, particularly concerning given the complexity of the synthetic intermediates [1] [2]. Additionally, the process required the use and recovery of chiral resolving agents, adding complexity to the overall manufacturing procedure.

Stereoselective Synthesis Pathways

The development of stereoselective synthesis pathways represented a major advancement in baloxavir marboxil synthesis, eliminating the material waste associated with optical resolution [3] [4]. The stereoselective approach was centered on the utilization of L-serine as a chiral starting material, leveraging its readily available stereochemistry to control the formation of the tricyclic triazinanone core.

The stereoselective synthesis employed diastereoselective cyclization reactions that proceeded with high facial selectivity. The key transformation involved the cyclization of L-serine-derived intermediates to form the tricyclic core structure directly in the desired stereochemical configuration [3] [4]. This approach eliminated the need for subsequent chiral resolution, providing access to enantiomerically pure material directly from the synthetic sequence.

The stereochemical control in this pathway relied on the pre-existing chirality of L-serine, which directed the formation of the new stereogenic center through conformational constraints imposed during the cyclization process. The reaction conditions were carefully optimized to maximize diastereoselectivity, including temperature control, solvent selection, and reagent stoichiometry [3] [4].

This stereoselective approach demonstrated significant improvements in overall efficiency, achieving 48% overall yield compared to the 12% yield of the first-generation route [3] [4]. The elimination of the optical resolution step not only improved material efficiency but also simplified the overall synthetic sequence and reduced the number of process steps required.

Chiral Tricyclic Triazinanone Core Synthesis

The synthesis of the chiral tricyclic triazinanone core represents one of the most challenging aspects of baloxavir marboxil synthesis due to the complex polycyclic structure and the required stereochemical precision [3] [4] [5]. Multiple synthetic strategies have been developed to address this challenge, each offering distinct advantages in terms of efficiency, scalability, and stereochemical control.

The L-serine-based approach utilized diastereoselective cyclization to construct the tricyclic framework directly with the required stereochemistry. This method involved the sequential formation of the three ring systems through carefully orchestrated cyclization reactions [3] [4]. The first cyclization established the base heterocyclic framework, while subsequent ring-forming reactions completed the tricyclic architecture.

An alternative approach involved the late-stage reductive synthesis starting from morpholin-3-one and pyridone carboxylic acid derivatives [5]. This route featured a tandem condensation reaction that constructed the tricyclic core through the simultaneous formation of multiple bonds. The tandem process provided synthetic efficiency by combining what would otherwise be separate synthetic transformations into a single operation.

A third strategy employed protected 2-aminoethanol and 2-bromo-1,1-dimethoxyethane as starting materials, offering cost advantages through the use of less expensive raw materials [5]. This approach involved six chemical steps total, with the key transformation being a single-step conversion consisting of four elementary steps, including tandem cyclizations accompanied by deprotections.

The protected aminoethanol route demonstrated particular promise for large-scale manufacturing, providing greater than 27 kilograms of the targeted triazinanone intermediate per batch in 56% overall yield with satisfactory purity [5]. This approach proved robust for production of tens of kilograms for practical large-scale manufacturing.

Dibenzothiepine Fragment Preparation

The dibenzothiepine fragment represents the other major structural component of baloxavir marboxil, requiring specialized synthetic methodology for its efficient preparation [6] [7] [8]. This fragment contains the characteristic seven-membered ring fused to two benzene rings, with specific substitution patterns required for biological activity.

The original synthesis of the dibenzothiepine fragment involved a multistep sequence starting from 3,4-difluorobenzoic acid [6]. This route included harsh reaction conditions that utilized n-butyl lithium at -40°C under strictly anhydrous conditions, followed by the use of malodorous and toxic thiophenol. While effective, these conditions presented significant challenges for large-scale implementation due to safety and environmental concerns.

An improved synthesis was developed to address these limitations while maintaining the required stereochemical and regiochemical selectivity [6]. The new route employed diphenyl disulfide as a stable sulfur source, replacing the problematic thiophenol. This modification eliminated the handling issues associated with thiophenol while providing equivalent synthetic efficiency.

The improved dibenzothiepine synthesis utilized a six-step procedure that was successfully demonstrated on multikilograms scale, producing the key intermediate with 98.04% purity in 75% overall yield [6]. The process development included detailed studies of impurity formation and control strategies, ensuring that the final product met the quality requirements for pharmaceutical manufacturing.

Green chemistry approaches to dibenzothiepine synthesis have also been developed, featuring mild reaction conditions and reduced use of hazardous chemicals [7] [8]. These methods utilize water as a reaction solvent where possible and employ sodium bromate as a bromine source instead of N-bromosuccinimide (NBS), providing better controllability and reduced environmental impact. The green synthesis route achieved 64.9% overall yield while significantly reducing the generation of hazardous waste during industrial production.

Green Chemistry Approaches

Ethylene Glycol-Based Synthesis

The development of ethylene glycol-based synthesis represents a significant advancement in sustainable chemistry for baloxavir marboxil production [9]. This approach addressed environmental concerns by replacing more hazardous starting materials with readily available, environmentally benign alternatives while maintaining synthetic efficiency and product quality.

The ethylene glycol-based route focused on the preparation of the key intermediate 7-(benzyloxy)-3,4,12,12a-tetrahydro-1H- [3] [4]oxazino[3,4-c]pyrido[2,1-f] [3] [10] [4]triazine-6,8-dione [9]. The process employed a novel preparation of 2-(2,2-dimethoxyethoxy)ethanamine using inexpensive and readily available ethylene glycol as the starting material, replacing more expensive ethanolamine or its derivatives.

This green chemistry approach offered several advantages over conventional routes. The use of ethylene glycol provided more convenient manipulation compared to traditional starting materials, with reduced handling hazards and improved safety profiles [9]. The starting material cost was significantly lower, contributing to improved process economics while maintaining product quality.

The ethylene glycol-based synthesis was successfully demonstrated on kilogram scale, producing 700 grams of the target intermediate with 99.3% purity in 31% yield over six steps [9]. The robust scalability of this route made it particularly attractive for manufacturing applications, where consistency and reproducibility are critical factors.

The process development included detailed impurity profiling studies to ensure that the green chemistry modifications did not introduce new impurities or compromise product quality [9]. With the satisfactory quality achieved through this route, baloxavir marboxil was eventually furnished with excellent purity (>99.5%, with single impurity < 0.1%), demonstrating that green chemistry principles could be successfully applied without compromising pharmaceutical quality standards.

Environmentally Optimized Reaction Conditions

The implementation of environmentally optimized reaction conditions across the baloxavir marboxil synthetic routes has been a key focus of process development efforts [11] [7] [8]. These optimizations targeted multiple aspects of the synthesis, including solvent selection, reagent choices, reaction conditions, and waste minimization strategies.

Solvent optimization represented a major component of the environmental improvements. The replacement of polar aprotic solvents such as N,N-dimethylacetamide (DMAc) with more environmentally benign alternatives like tetrahydrofuran (THF) addressed both environmental and practical concerns [11]. DMAc presented challenges related to high-boiling point solvent recovery and the generation of nitrogen-rich wastewater, while THF offered readily recoverable properties and reduced environmental impact.

The development of buffering systems using pyridinium p-toluenesulfonate (PPTS) and organic bases enabled the successful solvent replacement while maintaining reaction selectivity and yield [11]. This buffering approach provided both acidity adjustment and Lewis base catalysis effects, compensating for the change in solvent properties and ensuring consistent reaction outcomes.

Temperature and pressure optimizations were implemented to reduce energy requirements and improve process sustainability [7] [8]. The green dibenzothiepine synthesis utilized mild reaction conditions with careful temperature control, eliminating the need for extreme cooling or heating that characterized earlier routes. These modifications reduced energy consumption while improving process safety and operability.

Reagent selection was optimized to minimize environmental impact while maintaining synthetic efficiency [7] [8]. The replacement of hazardous reagents such as n-butyl lithium and thiophenol with safer alternatives like sodium bromate and diphenyl disulfide demonstrated that green chemistry principles could be successfully applied to complex pharmaceutical synthesis without compromising yield or quality.

Water was employed as a reaction solvent wherever possible, replacing organic solvents and reducing the overall environmental footprint of the synthesis [7] [8]. The use of water as a green solvent not only reduced environmental impact but also simplified purification procedures and reduced costs associated with solvent recovery and disposal.

Industrial Scale Manufacturing

Kilogram-Scale Production Methods

The development of kilogram-scale production methods for baloxavir marboxil required extensive process engineering to ensure reproducibility, quality control, and economic viability [12] [13] [6] [14]. These methods built upon the synthetic chemistry developments to create robust manufacturing processes capable of producing pharmaceutical-grade material consistently.

The first-generation kilogram-scale process was based on the optical resolution route, successfully demonstrating the feasibility of large-scale synthesis [14]. This process required careful optimization of crystallization conditions, impurity control strategies, and process monitoring to ensure consistent product quality. The kilogram-scale operations provided valuable insights into process robustness and identified critical process parameters that required tight control.

Multiple alternative routes were developed and demonstrated at kilogram scale to provide manufacturing flexibility and risk mitigation [12] [13]. The tricyclic triazinanone scaffold route was successfully scaled to produce greater than 27 kilograms of the targeted intermediate per batch in 56% overall yield [12]. This scale-up demonstrated the robustness of the synthetic chemistry and the effectiveness of the process control strategies.

The ethylene glycol-based green route was demonstrated on kilogram scale, producing 700 grams of key intermediate with 99.3% purity [13]. This demonstration proved that green chemistry principles could be successfully implemented at manufacturing scale without compromising quality or efficiency.

Process monitoring and control systems were implemented to ensure consistent quality and yield across batches [6]. These systems included in-process testing, statistical process control, and comprehensive analytical characterization to verify that each batch met pharmaceutical quality standards.

Process Efficiency Optimization

Process efficiency optimization focused on maximizing yield, minimizing waste, and reducing manufacturing costs while maintaining pharmaceutical quality standards [15] [11] [16]. These optimizations addressed multiple aspects of the manufacturing process, from individual reaction steps to overall process flow and resource utilization.

Design of Experiments (DoE) methodology was employed to systematically optimize reaction parameters and minimize impurity formation [15] [11]. The DoE approach enabled the identification of optimal conditions for key synthetic transformations, significantly reducing the level of impurities and improving overall process efficiency. Through this optimization, the overall yield was improved from 78.6% to 85.1% for the 4-pyridone intermediate synthesis.

Crystallization-Induced Diastereomer Transformation (CIDT) processes were developed to improve stereochemical outcomes and eliminate low-yielding purification steps [16]. The CIDT approach enabled the selective crystallization of the desired diastereomer while converting undesired isomers in solution, effectively improving the theoretical yield beyond what would be achievable through simple crystallization.

Flow chemistry implementation provided significant improvements in reaction efficiency and scalability [17]. The conversion from batch to flow processing reduced reaction times from 8 hours to 40 minutes residence time for the photoredox decarboxylation step. Flow processing also enabled better heat and mass transfer, improved process control, and reduced equipment footprint requirements.

Telescoping reactions were implemented to reduce the number of process steps and eliminate intermediate purifications [5] [16]. The tandem cyclization approach combined multiple elementary steps into single operations, reducing process complexity and improving overall efficiency.

Key Intermediate Preparation Strategies

The preparation of key intermediates required specialized strategies to ensure reliable supply of high-quality materials for final drug substance synthesis [6] [15] [11] [18]. These strategies addressed both technical challenges associated with complex synthetic transformations and practical considerations related to inventory management and supply chain reliability.

The dibenzothiepine fragment preparation strategy focused on developing robust, scalable methods for this critical building block [6]. The six-step procedure was optimized for multikilo-gram production, achieving 98.04% purity in 75% overall yield. Detailed impurity control strategies were developed to ensure consistent quality across batches, with particular attention to controlling defluorinated impurities that could affect final product quality.

The 4-pyridone intermediate preparation employed improved synthetic methods that eliminated the use of polar aprotic solvents and optimized reaction conditions through DoE [15] [11]. The optimization work identified three previously unreported process impurities and developed control strategies to minimize their formation. The improved process was successfully scaled to 135 grams in the laboratory, yielding the monohydrate form with 98.3% purity.

Chiral intermediate 6-R preparation utilized a nine-step synthesis that achieved 99.9% purity [18]. This intermediate required particular attention to stereochemical integrity throughout the synthetic sequence, with careful monitoring of enantiomeric purity at each step to prevent erosion of optical purity.

The morpholine-pyridone tandem product preparation strategy focused on developing efficient methods for constructing the tricyclic core through tandem reactions [5]. This approach provided significant synthetic efficiency by combining multiple bond-forming reactions into single operations, reducing the overall number of synthetic steps required.

Quality control strategies for key intermediates included comprehensive analytical characterization, stability studies, and process validation to ensure reliable performance in subsequent synthetic steps [6] [15] [11]. These strategies were essential for maintaining consistent final product quality and enabling reliable manufacturing scheduling.

Innovative Synthetic Advances

Photoredox Decarboxylation Applications

The implementation of photoredox decarboxylation represents one of the most innovative aspects of modern baloxavir marboxil synthesis, providing a mild and efficient method for removing carboxylic acid functionality while maintaining stereochemical integrity [3] [4] [17]. This methodology addressed key limitations of traditional decarboxylation methods, offering superior selectivity and reduced harsh reaction conditions.

The photoredox decarboxylation process utilized visible light photocatalysis to effect the removal of the carboxyl moiety derived from L-serine under mild conditions [3] [4]. This transformation was critical for furnishing the chiral tricyclic triazinanone core (R)-14 with the required stereochemistry. The mild reaction conditions contrasted favorably with traditional thermal decarboxylation methods, which often required high temperatures and could lead to stereochemical erosion or substrate decomposition.

Optimization studies identified critical parameters for successful photoredox decarboxylation, including photocatalyst selection, base choice, disulfide additives, and solvent effects [17]. Some reagent combinations were found to completely halt the reaction, emphasizing the importance of systematic optimization. The optimal conditions employed specific photocatalysts that efficiently absorbed visible light and facilitated the desired electron transfer processes.

The conversion from batch to flow processing provided substantial improvements in reaction efficiency and scalability [17]. Flow processing reduced reaction times from 8 hours in batch to 40 minutes residence time, while enabling larger scale processing. The flow setup utilized a Vapourtec UV-150 photochemical reactor within a Vapourtec R2 system, providing controlled irradiation conditions and efficient heat removal.

The photoredox decarboxylation methodology contributed significantly to the overall improvement in synthetic efficiency, forming part of a route that achieved 48% overall yield compared to 12% for the first-generation approach [3] [4]. This improvement eliminated the material waste associated with optical resolution while providing access to the desired stereochemistry directly through the synthetic sequence.

Alternative Synthetic Methodologies

The development of alternative synthetic methodologies for baloxavir marboxil has focused on addressing limitations of existing routes while exploring novel synthetic disconnections and strategies [19] [20]. These approaches have sought to improve efficiency, reduce environmental impact, and provide manufacturing flexibility through diverse synthetic options.

Bioisosteric replacement strategies have been employed to develop structural analogs with improved properties while maintaining biological activity [20]. These approaches utilize dibenzoxepine-based derivatives as alternatives to the dibenzothiepine framework, potentially offering improved bioavailability and metabolic stability. The bioisosteric analogs demonstrated excellent anti-influenza activity while providing synthetic advantages through modified synthetic routes.

Novel polycyclic pyridone derivatives have been developed through structure-activity relationship studies based on the baloxavir framework [19]. These derivatives utilized modified synthetic approaches that provided access to diverse structural variants while maintaining the core pharmacophore required for biological activity. The synthetic methods developed for these analogs contributed to the overall understanding of structure-activity relationships and provided alternative synthetic strategies.

Continuous manufacturing approaches have been developed to replace traditional batch processing with integrated continuous operations [21]. These methods focused on eliminating unit operations, simplifying processes, and reducing lead times from months to days. The continuous manufacturing approach required revision of synthetic routes to be compatible with flow processing, including optimization of reaction conditions and development of inline purification methods.

The continuous manufacturing route eliminated 16 unit operations compared to the batch process and projected lead time reductions from 12 months to several days [21]. This approach also enabled the replacement of N,N-dimethylacetamide with more environmentally benign solvent mixtures of acetonitrile and water, addressing environmental concerns while maintaining synthetic efficiency.

Microwave-assisted synthesis methods have been explored to accelerate reaction rates and improve efficiency [10]. These approaches utilized solid acid catalysts under microwave irradiation to effect key synthetic transformations more rapidly than conventional heating methods. The microwave-assisted routes demonstrated improved reaction rates and yields while reducing energy consumption compared to traditional thermal methods.

The development of multiple alternative synthetic methodologies provides manufacturing flexibility and risk mitigation by reducing dependence on single synthetic routes [5] [12] [16]. This approach enables optimization of manufacturing strategies based on specific requirements such as scale, timeline, environmental considerations, and cost constraints.

The synthetic chemistry of baloxavir marboxil has evolved through multiple generations of process development, incorporating sophisticated methodologies that address stereochemical control, environmental sustainability, and industrial scalability. The progression from first-generation optical resolution routes to modern stereoselective and green chemistry approaches demonstrates the continuous innovation in pharmaceutical manufacturing.

The first-generation process established the foundation for baloxavir marboxil manufacturing through optical resolution methodology, successfully demonstrating kilogram-scale production despite inherent material losses. The development of stereoselective synthesis pathways utilizing L-serine-based diastereoselective cyclization eliminated material waste while improving overall efficiency from 12% to 48% yield. Green chemistry approaches, particularly the ethylene glycol-based route and environmentally optimized reaction conditions, addressed sustainability concerns while maintaining pharmaceutical quality standards.

Industrial scale manufacturing has been successfully achieved through multiple alternative routes, providing manufacturing flexibility and demonstrating the scalability of complex synthetic chemistry. Process efficiency optimizations, including Design of Experiments methodology, Crystallization-Induced Diastereomer Transformation, and flow chemistry implementation, have significantly improved yields and reduced environmental impact.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Livertox Summary

Drug Classes

Wikipedia

Dates

Explore Compound Types